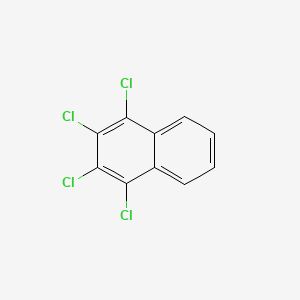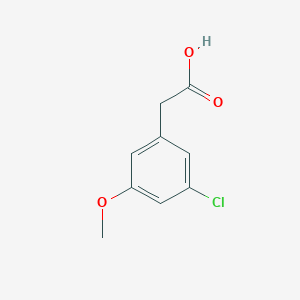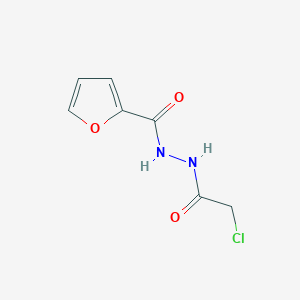
N'-(2-chloroacetyl)furan-2-carbohydrazide
Overview
Description
N’-(2-chloroacetyl)furan-2-carbohydrazide, also known as CAFCH, is a synthetic compound. It has the molecular formula C7H7ClN2O3 . This compound has gained significant attention in various fields of research.
Molecular Structure Analysis
The InChI code for N’-(2-chloroacetyl)furan-2-carbohydrazide is 1S/C7H7ClN2O3/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N’-(2-chloroacetyl)furan-2-carbohydrazide is a powder with a molecular weight of 202.6 g/mol . It has a melting point of 98-99°C . The compound is typically stored at room temperature .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including N’-(2-chloroacetyl)furan-2-carbohydrazide, have been found to exhibit significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antifungal Activity
In addition to their antibacterial properties, furan derivatives have also been found to have antifungal activities . This makes them valuable in the treatment of various fungal infections .
Antimicrobial Activity
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, including antimicrobial activity . This makes them useful in the treatment of a variety of microbial infections .
Synthesis of Novel Mannich Bases
N’-(2-chloroacetyl)furan-2-carbohydrazide can be used in the synthesis of novel Mannich bases . Mannich bases are β-aminocarbonyl compounds that are formed by the aminoalkylation reaction . They have been found to possess potent CNS depression activities .
Use in Pharmaceutical Chemistry
Due to the β-aminocarbonyl compounds’ ability to be conveniently reduced to β-aminoalcohols, which show considerable pharmacological activity, the Mannich reaction (in which N’-(2-chloroacetyl)furan-2-carbohydrazide can be used) plays an important role in pharmaceutical chemistry .
Anticancer Activity
Furan derivatives, including N’-(2-chloroacetyl)furan-2-carbohydrazide, have been found to exhibit anticancer activity . This makes them valuable in the development of new cancer treatments .
Anti-inflammatory and Analgesic Activity
Furan derivatives have been found to have anti-inflammatory and analgesic properties . This makes them useful in the treatment of conditions involving inflammation and pain .
Antidepressant and Anti-anxiolytic Activity
Furan derivatives have been found to have antidepressant and anti-anxiolytic properties . This makes them potentially useful in the treatment of mental health conditions such as depression and anxiety .
properties
IUPAC Name |
N'-(2-chloroacetyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGXYCEOHLQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222806 | |
| Record name | 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)furan-2-carbohydrazide | |
CAS RN |
199938-16-4 | |
| Record name | 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199938-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



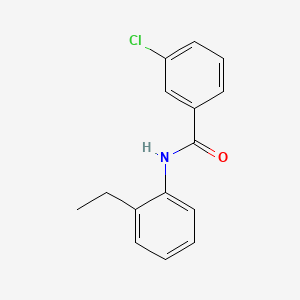
![Benzo[b]thiophene, 4-bromo-2-methyl-](/img/structure/B3420626.png)
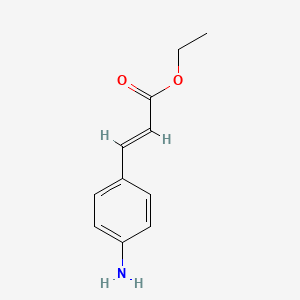
![N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B3420639.png)

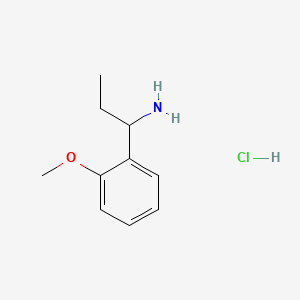
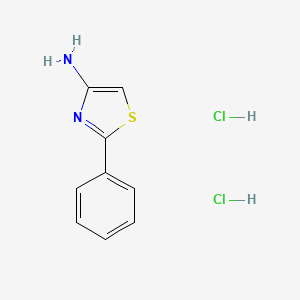


![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B3420688.png)

![Spiro[2.5]octan-1-ylmethanol](/img/structure/B3420701.png)
